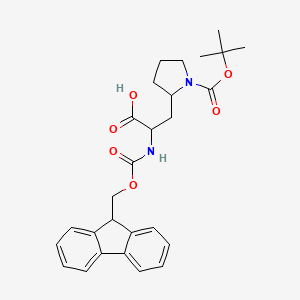![molecular formula C17H13NO2 B7820402 1-[4-(Quinolin-8-yloxy)phenyl]ethanone](/img/structure/B7820402.png)
1-[4-(Quinolin-8-yloxy)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Quinolin-8-yloxy)phenyl]ethanone is a chemical compound characterized by its unique structure, which includes a quinoline ring system linked to a phenyl group through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[4-(Quinolin-8-yloxy)phenyl]ethanone can be synthesized through several synthetic routes. One common method involves the reaction of quinolin-8-ol with 4-fluorobenzaldehyde in the presence of a base, such as potassium carbonate, followed by a subsequent Knoevenagel condensation reaction. The reaction conditions typically require heating under reflux in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production often employs green chemistry principles to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Quinolin-8-yloxy)phenyl]ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinolin-8-ol derivatives.
Reduction: Reduction reactions can produce corresponding alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: It has been investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials, such as fluorescent dyes and hole-transport materials in electronic devices.
Mécanisme D'action
The mechanism by which 1-[4-(Quinolin-8-yloxy)phenyl]ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the derivatives involved.
Comparaison Avec Des Composés Similaires
1-[4-(Quinolin-8-yloxy)phenyl]ethanone is compared to other similar compounds, such as quinoline derivatives and related phenyl compounds. Its uniqueness lies in its specific structural features and the resulting biological and chemical properties. Similar compounds include:
Quinoline: A basic nitrogen-containing heterocyclic aromatic organic compound.
4-quinolin-8-yloxy Linked Triphenylamine Based Polyimides: These compounds are used as blue light emissive and potential hole-transport materials.
4-((Quinolin-8-yloxy)methyl)-2H-chromen-2-one Derivatives: These compounds are synthesized under Pechmann cyclisation conditions and have unique crystal structures.
Propriétés
IUPAC Name |
1-(4-quinolin-8-yloxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-12(19)13-7-9-15(10-8-13)20-16-6-2-4-14-5-3-11-18-17(14)16/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRKEECNNFZBQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-6-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B7820350.png)

![6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-ol](/img/structure/B7820376.png)
![{Methyl[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid](/img/structure/B7820384.png)
![4-{[(4-Chlorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B7820387.png)
![4-[[(4-Fluorophenyl)methylazaniumyl]methyl]cyclohexane-1-carboxylate](/img/structure/B7820388.png)

![N-carbamoyl-2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7820413.png)

![Ethyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B7820416.png)
